N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide
Description
N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide is a chemical compound that belongs to the class of benzotriazole derivatives Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and materials science
Properties
Molecular Formula |
C14H11FN4O |
|---|---|
Molecular Weight |
270.26 g/mol |
IUPAC Name |
N-[2-(4-fluorophenyl)benzotriazol-5-yl]acetamide |
InChI |
InChI=1S/C14H11FN4O/c1-9(20)16-11-4-7-13-14(8-11)18-19(17-13)12-5-2-10(15)3-6-12/h2-8H,1H3,(H,16,20) |
InChI Key |
RHBNKOGLTLAGBW-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC2=NN(N=C2C=C1)C3=CC=C(C=C3)F |
Canonical SMILES |
CC(=O)NC1=CC2=NN(N=C2C=C1)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide typically involves the reaction of 4-fluoroaniline with benzotriazole under specific conditions. One common method includes the use of acetic anhydride as a reagent to facilitate the formation of the acetamide group. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and yield. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The benzotriazole ring allows for substitution reactions, where different substituents can be introduced at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reagents, such as bromine or chlorine, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: Utilized in the production of polymers, coatings, and other materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide involves its interaction with specific molecular targets. The benzotriazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]acetamide
- N-[2-(4-bromophenyl)-2H-benzotriazol-5-yl]acetamide
- N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]acetamide
Uniqueness
N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with molecular targets, making it distinct from its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
